molecular formula C14H14N4O3 B2480664 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034566-94-2

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2480664
CAS No.: 2034566-94-2
M. Wt: 286.291
InChI Key: LARJSIBHCJYHFJ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide (CAS 2034351-94-3) is a chemical compound with a molecular formula of C14H14N4O3 and a molecular weight of 286.29 g/mol . This heterocyclic compound features a complex structure containing both furan and pyrazole rings, which are motifs found in compounds with various investigated biological activities. Research into structurally similar molecules, particularly those containing pyrazole and isoxazole scaffolds, suggests potential interest in this compound for early-stage pharmaceutical discovery . For instance, some compounds with these core structures have been studied for their role as inhibitors in pathways related to immune response . The precise mechanism of action and full research value of this compound are subject to further investigation. This product is intended for research purposes in laboratory settings only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-10-11(8-17-21-10)14(19)15-9-12(13-4-2-7-20-13)18-6-3-5-16-18/h2-8,12H,9H2,1H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARJSIBHCJYHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound's molecular formula is C16H18N4OC_{16}H_{18}N_{4}O, and it features a furan ring, a pyrazole moiety, and an isoxazole carboxamide group. The synthesis typically involves multi-step organic reactions, including the formation of the furan and pyrazole rings followed by their coupling with the isoxazole component. The synthetic routes may utilize various reagents and conditions to optimize yield and purity.

Table 1: Structural Characteristics

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC16H18N4O
Molecular Weight286.34 g/mol
PurityTypically >95%

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor properties. They have been shown to inhibit various cancer-related pathways, particularly those involving BRAF(V600E) and EGFR. In vitro studies have demonstrated that compounds with similar structural motifs can effectively induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231 .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines like TNF-α and nitric oxide (NO), which are crucial in inflammatory responses. This activity makes it a candidate for developing treatments for inflammatory diseases .

Antimicrobial Activity

Emerging data indicate that derivatives of this compound possess antimicrobial properties against various pathogens. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis. Such activity has been confirmed through in vitro assays against several bacterial strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its chemical structure. Variations in the substituents on the furan and pyrazole rings have been correlated with changes in potency against specific biological targets.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Substituents on Furan RingAltered binding affinity; increased potency against cancer cells
Variations on Pyrazole MoietyEnhanced anti-inflammatory effects
Changes in Carboxamide GroupImproved solubility and bioavailability

Case Studies

  • Antitumor Efficacy : A study evaluated the compound's effects on MDA-MB-231 cells, revealing a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction via caspase activation.
  • Anti-inflammatory Mechanism : In a model of lipopolysaccharide-induced inflammation, administration of the compound resulted in a 50% decrease in TNF-α levels compared to controls, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited strong activity against Staphylococcus aureus, with an MIC value comparable to standard antibiotics.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Modifications

Compound A : N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (PubChem)
  • Key Differences: Replaces the isoxazole with a 1,2,4-oxadiazole ring.
  • Functional Impact : The oxadiazole may lower bioavailability but improve solubility compared to the target compound’s isoxazole.
Compound B : (2S,4R)-4-hydroxy-1-((R)-2-(3-methylisoxazol-5-yl)propanoyl)-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Patent Example 139)
  • Key Differences: Incorporates a thiazole ring and a pyrrolidine-carboxamide scaffold.
  • Functional Impact : The thiazole moiety may improve binding to kinases or enzymes compared to the furan-pyrazole combination in the target compound.
Compound C : BP 27384 (Biopharmacule Catalog)
  • Key Differences : Features a thiazolecarboxamide core with a piperazinyl group. Piperazine improves water solubility but may introduce off-target interactions .
  • Functional Impact : Enhanced solubility could make Compound C more suitable for oral administration than the target compound.

Pharmacokinetic and Physicochemical Properties (Hypothetical Analysis)

Property Target Compound Compound A (Oxadiazole) Compound B (Thiazole) Compound C (Piperazine-Thiazole)
LogP ~2.8 (moderate lipophilicity) ~2.1 (lower lipophilicity) ~3.2 (higher) ~1.5 (high solubility)
Metabolic Stability High (isoxazole) Moderate (oxadiazole) High (thiazole) Moderate (piperazine)
Target Affinity Moderate (furan-pyrazole) Low High Variable

Note: Values inferred from structural analogs and heterocyclic trends.

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